Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Overview
Description
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspirodecane ring and a tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazaspirodecane derivatives.
Scientific Research Applications
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The compound can inhibit or activate biological pathways depending on its functional groups and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
- Tert-butyl (S)-2,7-diazaspiro[4.5]decane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific spiro linkage and the presence of a tert-butyl ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 885268-42-8
The spirocyclic structure contributes to the compound's unique chemical properties, allowing it to interact with various biological targets, including enzymes and receptors.
The mechanism of action of this compound is primarily through its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding, influencing various biochemical pathways. This modulation can lead to either inhibition or activation of biological processes depending on the context and specific targets involved.
Enzyme Inhibition and Receptor Interaction
Research indicates that this compound is employed in studies related to enzyme inhibitors and receptor ligands. Its structure allows it to fit into active sites or binding pockets of enzymes, potentially leading to significant biological effects.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity through active site binding |
Receptor Interaction | Binds to receptor sites influencing signaling pathways |
Anticancer Potential | Investigated for effects on cancer cell lines |
Case Studies and Research Findings
-
Anticancer Studies :
- In vitro studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against prostate cancer cells (PC3 and DU145) in MTT assays, indicating potential for therapeutic applications in oncology .
-
Pharmacological Applications :
- The compound has been investigated as a pharmaceutical intermediate due to its unique structure and potential interactions with biomolecules. Its ability to inhibit specific enzymes may position it as a candidate for drug development targeting diseases such as cancer or metabolic disorders.
-
Mechanistic Insights :
- Studies have explored the binding affinity of this compound to various enzymes, revealing that it may affect critical signaling pathways involved in cell proliferation and survival. The exact molecular targets are still under investigation but are crucial for understanding its therapeutic potential .
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. This includes:
- In vivo Studies : To assess the pharmacodynamics and pharmacokinetics of the compound in living organisms.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIJQEHRDSCQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632522 | |
Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-61-4 | |
Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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